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1H,1'H-[2,3'-Biindole]-2',3-diol

Cat. No.: B13100125
CAS No.: 75038-06-1
M. Wt: 264.28 g/mol
InChI Key: WYAKLBLXVKPIKX-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Biindole Systems in Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in organic and medicinal chemistry. acs.orgrsc.org Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. sci-hub.sersc.org The indole framework serves as a crucial building block for complex molecular architectures and often imparts significant biological activity. acs.orgrsc.org

Biindoles, which are dimers of indole units, represent a significant class of compounds with diverse structures and applications. The linkage between the two indole moieties can occur at various positions, leading to a wide range of isomers such as 2,2'-, 2,3'-, and 3,3'-biindoles. This structural diversity translates into a broad spectrum of chemical and physical properties, making them valuable in materials science and as ligands in catalysis. sci-hub.senih.gov

Historical Context of Biindole Derivative Synthesis and Investigation

The synthesis of biindole derivatives has been a subject of extensive research for over a century, with early efforts often stemming from the study of natural dyes like indigo, a 2,2'-biindole derivative. curiaglobal.com Initial synthetic strategies often involved harsh conditions, such as the Madelung indole synthesis which utilizes strong bases at high temperatures. collectionscanada.ca

Over the years, more sophisticated and milder methods have been developed. These include transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the regioselective formation of the biindole core. Oxidative dimerization of indoles has also emerged as a powerful tool for constructing biindole scaffolds. sci-hub.sersc.org For instance, the use of reagents like N-bromosuccinimide (NBS) can promote the homodimerization of indoles to yield 2,3'-linked biindoles. Palladium-catalyzed oxidative coupling reactions have also been successfully employed for the synthesis of both symmetrical and unsymmetrical biindoles. sci-hub.sersc.org

Structural Specificity and Isomeric Considerations for 1H,1'H-[2,3'-Biindole]-2',3-diol and Related Diols

The compound this compound possesses a unique 2,3'-linkage between the two indole units, with hydroxyl groups at the 2'- and 3-positions. This specific arrangement gives rise to several isomeric possibilities, including constitutional isomers and stereoisomers.

The constitutional isomerism in biindole diols is determined by the point of attachment of the two indole rings and the positions of the hydroxyl groups. For example, [2,2'-bi-1H-indole]-3,3'-diol is a known isomer of the title compound. curiaglobal.com The regioselectivity of the synthetic method employed is crucial in selectively preparing a specific constitutional isomer.

While a dedicated study on the isolation and full characterization of this compound is not extensively reported in the reviewed literature, the synthesis and characterization of related biindole structures provide valuable insights. For instance, the oxidative degradation of certain biindole-containing compounds has been shown to produce biindolyl-3-ones, which are structurally related to the target diol. The characterization of various 2,3'-biindole (B3050619) derivatives by spectroscopic methods provides a foundation for identifying and analyzing this compound.

Below is a table summarizing the spectroscopic data for a representative 2,3'-biindole, which can serve as a reference for the characterization of the title compound.

Compound Spectroscopic Data Reference
1H,1'H-2,3'-Biindole¹H NMR (400 MHz, DMSO-d₆): δ 11.38 (s, 1H), 11.18 (s, 1H), 8.00 (d, J = 7.5 Hz, 1H), 7.86 (d, J = 2.6 Hz, 1H), 7.48 (dd, J = 11.8, 7.6 Hz, 2H), 7.35 (d, J = 7.8 Hz, 1H), 7.19–7.14 (m, 2H), 7.02 (dd, J = 11.0, 4.0 Hz, 1H), 6.96 (dd, J = 10.8, 3.9 Hz, 1H), 6.75 (d, J = 1.5 Hz, 1H). ¹³C NMR (101 MHz, DMSO-d₆): δ 137.1, 136.5, 134.6, 129.7, 125.1, 123.6, 122.2, 120.7, 120.2, 120.1, 119.5, 119.3, 112.4, 110.9, 108.9, 97.3. MS (ESI): 233 (M + H⁺, 100).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O2 B13100125 1H,1'H-[2,3'-Biindole]-2',3-diol CAS No. 75038-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75038-06-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(3-hydroxy-1H-indol-2-yl)-1H-indol-2-ol

InChI

InChI=1S/C16H12N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,17-20H

InChI Key

WYAKLBLXVKPIKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1h,1 H 2,3 Biindole 2 ,3 Diol

Strategies for the Construction of the Biindole Core

The formation of the central biindole scaffold is a critical step, and several catalytic methods have been developed to achieve this with high efficiency and regioselectivity. These methods often employ transition metals to facilitate the coupling of indole (B1671886) units.

Palladium-Catalyzed Reductive Cyclization Approaches to Biindoles

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex heterocyclic compounds, including biindoles. One notable approach is the double reductive cyclization of 1,3-bis(2-nitroaryl)-1,3-butadienes, which yields 2,3'-biindoles. acs.orgresearchgate.netwvu.edu This method utilizes carbon monoxide as a reducing agent. acs.orgresearchgate.netwvu.edu The versatility of palladium catalysis is further demonstrated in the synthesis of various substituted indoles through intramolecular oxidative coupling, which can be optimized using microwave irradiation to achieve excellent yields and high regioselectivity. unina.it

Reductive cyclization of β-nitrostyrenes using a palladium/1,10-phenanthroline complex with phenyl formate (B1220265) as a carbon monoxide surrogate also provides a pathway to indole synthesis. mdpi.comunimi.it This method's success is particularly noted when the nitrostyrene (B7858105) has an aryl substituent in the alpha position. mdpi.comunimi.it Additionally, palladium on carbon (Pd/C) has been effectively used in the heteroannulation of alkynes with 2-iodoanilines to produce 2,3-substituted indoles under mild, LiCl-free conditions. rsc.org The synthesis of biindolyls can also be achieved through a one-pot Miyaura borylation followed by a Suzuki-Miyaura coupling sequence, which is effective for creating sterically hindered C-C bonds between two bromoindoles. nih.gov

Table 1: Comparison of Palladium-Catalyzed Methods for Biindole Core Synthesis

MethodStarting MaterialsKey Reagents/CatalystsKey Features
Double Reductive Cyclization1,3-bis(2-nitroaryl)-1,3-butadienesPalladium catalyst, Carbon monoxideDirect formation of 2,3'-biindoles. acs.orgresearchgate.netwvu.edu
Reductive Cyclizationβ-nitrostyrenesPd/1,10-phenanthroline, Phenyl formateUses a CO surrogate; effective for α-aryl substituted nitrostyrenes. mdpi.comunimi.it
Miyaura Borylation/Suzuki-Miyaura CouplingBromoindolesPalladium catalyst, Boron reagentOne-pot synthesis for sterically congested biindolyls. nih.gov
HeteroannulationAlkynes, 2-IodoanilinesPd/C, NaOAcMild, heterogeneous conditions. rsc.org

Copper-Mediated 2,3-Difunctionalization of Indoles Leading to Biindoles

Copper-based catalysts offer an economical and abundant alternative for synthesizing biindoles. A significant method involves the copper-mediated 2,3-difunctionalization of indoles, which allows for the regioselective formation of a C-C and a C-X (where X is a halogen) bond in a single step. rsc.orgrsc.org This process can produce 3-halogenated 2,3'-biindoles, which are valuable intermediates for further chemical transformations. rsc.orgrsc.org The copper salt in this reaction acts as both a catalyst and a source of the halogen. rsc.orgrsc.org

Copper has also been utilized in the oxidative homocoupling of indoles to construct C3-C3 linked biindolyl scaffolds, leading to 3,3'-bisindolin-2-ones with high chemo- and regioselectivity. rsc.org Furthermore, copper-catalyzed domino reactions of ortho-haloanilines with β-keto esters or β-diketones have been developed for the synthesis of 2,3-disubstituted indoles. researchgate.net

NBS-Promoted Homo-coupling of Indoles for Regioselective Biindole Synthesis

N-Bromosuccinimide (NBS) serves as an effective reagent for the homo-coupling of indoles to form 2,3'-biindoles with excellent regioselectivity. dntb.gov.uarsc.org This method is typically carried out under mild conditions and provides a direct route to the 2,3'-linked biindolyl scaffold from a range of indole derivatives. rsc.orgrsc.org The reaction involves the addition of NBS to a solution of indole in a suitable solvent, such as chloroform (B151607) or acetonitrile, and stirring at a controlled temperature. rsc.org

NBS is a versatile reagent in organic synthesis, also used for allylic and benzylic brominations, as an activator in glycosidation, and as a mild oxidant. nih.govmissouri.edu In the context of indole chemistry, it can facilitate the formation of diindolylalkanes and can be used in oxidative cyclizations. nih.gov

Brønsted Acid-Catalyzed Cascade Reactions in Indole Chemistry Relevant to Biindole Formation

Brønsted acids catalyze cascade reactions that provide efficient pathways to various indole derivatives, including biindoles. An unusual cascade reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with aldehydes, catalyzed by a Brønsted acid, leads to 2,2'-disubstituted-1H,1'H-3,3'-biindoles under metal-free conditions. acs.orgacs.org This approach offers a different reaction pathway compared to gold-catalyzed reactions with the same starting materials. acs.org

Brønsted acids have also been employed in the C6 functionalization of 2,3-disubstituted indoles. rsc.orgnih.gov These reactions can construct cyano-substituted all-carbon quaternary centers or introduce other functional groups at the C6 position with high regioselectivity. rsc.orgnih.gov Furthermore, a Brønsted acid-catalyzed conversion of indoles to α-(3-indolyl) ketones has been developed, which can be scaled up and provides access to useful building blocks for more complex molecules. nih.gov

Microwave-Assisted Synthetic Routes for Indole and Biindole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. tandfonline.com This technology has been successfully applied to the synthesis of a variety of indole and biindole derivatives. acs.orgsioc-journal.cnresearchgate.net For instance, a microwave-assisted, regioselective three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds yields 3-functionalized indole derivatives. acs.org

Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can be significantly optimized under microwave irradiation, leading to functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields. unina.it Microwave heating has also been beneficial in the classical Fischer indole synthesis and other transition metal-mediated cyclizations. unina.it

Table 2: Reaction Conditions for Microwave-Assisted Indole Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentsSolventTemperatureTimeKey Benefit
Three-Component Domino ReactionAnilines, Arylglyoxal monohydrates, Cyclic 1,3-dicarbonylsTFAEthanol/Water90 °C40 minHigh regioselectivity, Green solvents. acs.org
Pd-Catalyzed Intramolecular CouplingN-aryl enaminesPd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF60 °C-Excellent yields, High regioselectivity. unina.it
Schiff Base Formation1H-indole-2,3-dione, Substituted anilinesAcetic acid-140 W4-10 minHigh efficiency. researchgate.net

Functionalization and Derivatization Strategies for the Diol Moiety

Once the biindole core is constructed, the next critical step is the introduction of the diol functionality at the 2' and 3 positions to yield 1H,1'H-[2,3'-Biindole]-2',3-diol. This transformation typically involves oxidation or dihydroxylation reactions. While direct methods for the synthesis of the target diol are not extensively documented, the functionalization of similar indole and biindole structures provides insight into potential synthetic routes.

The inherent reactivity of the indole nucleus, particularly at the C2 and C3 positions, makes it susceptible to oxidation. jchr.orguninsubria.it The C2=C3 double bond in one of the indole rings of the biindole core could potentially be targeted for dihydroxylation. Standard dihydroxylation reagents, such as osmium tetroxide or potassium permanganate (B83412) under controlled conditions, could be employed to install the vicinal diol.

Another potential strategy involves the functionalization of pre-existing groups. For example, if the biindole core is synthesized with appropriate precursors at the 2' and 3 positions, these could be converted to the hydroxyl groups. The copper-catalyzed dearomatization of indoles to form 2,3-diazido indolines, which can then be converted to vicinal diamines, suggests that the 2,3-positions of the indole ring are accessible for difunctionalization. rhhz.net A subsequent conversion of amino groups to hydroxyl groups could be a viable, albeit multi-step, approach.

Selective Hydroxylation and Diol Formation in Biindole Systems

Once the 2,3'-biindole (B3050619) core is synthesized, the next critical step is the introduction of the 2',3-diol functionality. This requires a selective dihydroxylation reaction. The electron-rich nature of the indole rings makes them susceptible to oxidation. pearson.com A well-established method for the syn-dihydroxylation of alkenes is the use of osmium tetroxide (OsO₄). chemistrylearner.comskku.edumasterorganicchemistry.com This reagent is known for its ability to add two hydroxyl groups across a double bond in a concerted, stereospecific manner, forming a cyclic osmate ester intermediate which is then hydrolyzed to yield the cis-diol. chemistrylearner.comyoutube.com

For the 2,3'-biindole system, the double bonds within the pyrrole (B145914) rings of the indole moieties are the most likely sites for oxidation. The reaction would need to be carefully controlled to achieve selective dihydroxylation at the C2' and C3 positions. The mechanism for the OsO₄-mediated dihydroxylation is proposed to proceed via a [3+2] cycloaddition, leading to the formation of the vicinal diol. skku.eduyoutube.com

Table 2: Reagents for Alkene Dihydroxylation

Reagent SystemStereochemistryKey FeaturesReference
OsO₄ (catalytic), NMOsyn-dihydroxylationMild conditions, high yields. NMO is a co-oxidant. organic-chemistry.org
OsO₄ (catalytic), K₃Fe(CN)₆syn-dihydroxylationUsed in Sharpless Asymmetric Dihydroxylation. wikipedia.org
Cold, dilute KMnO₄syn-dihydroxylationLess expensive than OsO₄ but can lead to over-oxidation. masterorganicchemistry.com

The Sharpless asymmetric dihydroxylation, which utilizes a chiral quinine (B1679958) ligand in conjunction with catalytic osmium tetroxide, offers the potential for enantioselective synthesis of the diol, which is crucial for producing specific stereoisomers. wikipedia.orgnih.gov

Post-Synthetic Modification of this compound

Following the successful synthesis of this compound, further structural diversification can be achieved through post-synthetic modification. The presence of the diol and the reactive indole nuclei provide multiple handles for subsequent chemical transformations.

One potential modification is the further oxidation of the diol. For instance, oxidative cleavage of the 1,2-diol using reagents like sodium periodate (B1199274) (NaIO₄) would break the C2'-C3 bond, leading to the formation of two aldehyde or ketone functionalities, depending on the substitution pattern. masterorganicchemistry.com

Another avenue for modification involves the functionalization of the indole rings. For example, copper-mediated halogenation has been shown to be effective for the 2,3-difunctionalization of indoles, which could potentially be applied to the diol product to introduce halogen atoms for further cross-coupling reactions. rsc.org Additionally, acid-catalyzed migration reactions have been reported, where a substituent at the C3 position of an indole can migrate to the C2 position, suggesting that skeletal rearrangements could be a possibility under specific conditions. nih.gov The synthesis of more complex systems, such as 3,7'-bis-indole derivatives, from related hydroxy-indole precursors has also been demonstrated, indicating that the hydroxyl groups of the target diol could be used to build more elaborate structures. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While much of the research in green biindole synthesis has focused on bis(indolyl)methanes (BIMs), these principles can be extrapolated to the synthesis of this compound. beilstein-journals.orgnih.govnih.gov

Key areas for the application of green chemistry include:

Alternative Solvents: The use of water or eco-friendly solvents like propylene (B89431) carbonate can significantly reduce the reliance on hazardous organic solvents. nih.govresearchgate.net

Catalysis: The development of recyclable, non-toxic catalysts is a cornerstone of green chemistry. For the initial biindole coupling, exploring solid-supported catalysts or organocatalysts could provide a greener alternative to stoichiometric reagents.

Energy Efficiency: Mechanochemical methods, such as ball milling, have been successfully employed for the solvent-free synthesis of BIMs and could potentially be adapted for the NBS-mediated coupling step, reducing both solvent waste and energy consumption. unigoa.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. The NBS-mediated coupling is relatively atom-economical, but further improvements could be sought.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 1h,1 H 2,3 Biindole 2 ,3 Diol

Electrophilic and Nucleophilic Substitution Reactions on the Biindole Core

The indole (B1671886) nucleus is inherently electron-rich, rendering it susceptible to electrophilic attack. In the context of the biindole core of 1H,1'H-[2,3'-Biindole]-2',3-diol, electrophilic substitution reactions are a key class of transformations. The high electron density makes the indole rings prone to attack by a variety of electrophiles. collectionscanada.ca The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions. Generally, the C3 position of an indole is the most nucleophilic; however, in this biindole system, this position is part of the linkage. Consequently, electrophilic attack is anticipated at other positions on the indole rings. The use of protecting groups on the nitrogen atoms can also direct the position of electrophilic substitution. collectionscanada.ca

Conversely, nucleophilic substitution reactions on the biindole core are less common due to the electron-rich nature of the indole rings. However, such reactions can be facilitated by the introduction of electron-withdrawing groups or through the formation of intermediates that can accommodate a nucleophilic attack. For instance, halogenated derivatives of related biindole systems have been shown to undergo nucleophilic aromatic substitution (SNAr) reactions with amines and alcohols, although the reactivity can be highly dependent on the position of the halogen. sapub.org The reaction of 1-methoxy-6-nitroindole-3-carbaldehyde, a related indole derivative, with various nucleophiles occurs regioselectively at the 2-position, highlighting that appropriate substitution can activate the indole core towards nucleophilic attack. nii.ac.jp

Table 1: Examples of Substitution Reactions on Indole and Biindole Systems

Reactant(s)Reagent/CatalystProduct TypeReference
Indoles and Benzylic AlcoholsMolecular IodineC-3 Benzylated Indoles nih.gov
Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindolesAmines/Alcohols6,8-Substituted Products sapub.org
1-Methoxy-6-nitroindole-3-carbaldehydeVarious Nucleophiles2,3,6-Trisubstituted Indoles nii.ac.jp

Oxidative and Reductive Transformations of this compound

The oxidation of biindole systems can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, the oxidation of a biindole core with dimethyldioxirane (B1199080) (DMDO) can yield hydroxyindolenines. nih.gov These intermediates can be pivotal in the degradation pathways of more complex molecules containing the biindole scaffold. nih.gov The oxidative dimerization of N-protected and free indole derivatives using a palladium catalyst represents a direct method to form 3,3'-biindoles. rsc.org Furthermore, oxidative radical cyclization reactions, often employing oxidants like iron(III) chloride, can lead to the formation of new ring systems fused to the indole core. mdpi.com

Reductive transformations of the biindole core are also significant. The reduction of oxidized biindole derivatives, such as those containing carbonyl groups, can regenerate the hydroxyl functionalities or lead to further rearranged products. For example, the intramolecular reductive amination of a bis-pyrrolidine derived from a biindole system has been observed, leading to the formation of an azepine-containing product. nih.gov The choice of reducing agent and reaction conditions is crucial in determining the outcome of these transformations.

Table 2: Oxidative and Reductive Reactions of Biindole-Related Compounds

Starting MaterialReagent/ConditionProduct TypeReference
Biindole CoreDimethyldioxirane (DMDO)Hydroxyindolenines nih.gov
N-Protected/Free IndolesPd-catalyst3,3'-Biindoles rsc.org
Active Methine with Allyl and Phenyl GroupsIron(III) Chloride1H-Benzo[f]isoindole Derivatives mdpi.com
Biindole-derived Bis-pyrrolidine-Azepine-containing Product nih.gov

Intramolecular Rearrangements and Cyclization Pathways

This compound and its derivatives are prone to various intramolecular rearrangements. A notable example is the Wagner-Meerwein-type nih.govstanford.edu-rearrangement of hydroxyindolenines derived from the biindole core. nih.gov This rearrangement can be triggered by heat or acidic conditions, leading to the formation of 1H-[2,2']-biindolyl-3-ones. nih.gov Such rearrangements are not uncommon in indole chemistry and play a crucial role in the synthesis of complex natural products. nih.govacs.org Another significant rearrangement is the rsc.orgstanford.edu-sigmatropic rearrangement of oxonium ylides, which can be generated intramolecularly. nih.gov

Cyclization reactions are also a prominent feature of biindole chemistry. The intramolecular cyclization of hydroxyindolenines can lead to the formation of cis-fused aminals. acs.org Furthermore, the dehydrative cyclization of diols, a reaction class relevant to the diol functionality in the title compound, can be catalyzed by ionic liquids under metal- and acid-free conditions to form various O-heterocycles. nih.gov Oxidative radical cyclization-cyclization reactions can also lead to the construction of complex polycyclic systems. mdpi.com

Table 3: Rearrangement and Cyclization Reactions

Reactant/IntermediateCondition/CatalystProduct TypeReference
Biindole-derived HydroxyindoleninesHeat or Acid1H-[2,2']-Biindolyl-3-ones nih.gov
Oxonium YlidesIntramolecular Generation rsc.orgstanford.edu-Sigmatropic Rearrangement Products nih.gov
HydroxyindoleninesIntramolecular CyclizationCis-fused Aminals acs.org
DiolsIonic LiquidsO-Heterocycles nih.gov

Role of Catalysis in Biindole Reactivity (e.g., Metal-Catalyzed Transformations)

Catalysis plays a transformative role in the reactivity of biindoles, enabling reactions that would otherwise be difficult or impossible. Metal-catalyzed reactions are particularly prominent. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has been successfully employed with indole nucleophiles to construct complex molecules with high enantioselectivity. stanford.edu Palladium catalysts are also effective in the oxidative homo-dimerization of indoles to form 3,3'-biindoles through direct C-H transformations. rsc.org

Copper-catalyzed reactions have also emerged as a powerful tool. A copper-mediated 2,3-difunctionalization of indoles allows for the regioselective formation of C-C and C-X (X = Cl, Br) bonds in a single step to produce 3-halogenated 2,3'-biindoles. rsc.org Furthermore, copper complexes have been shown to catalyze hydrogenation reactions of various functional groups. rsc.org

Beyond metal catalysis, organocatalysis and iodine catalysis have also been explored. For instance, molecular iodine can catalyze the electrophilic substitution of indoles. nih.gov This highlights the diverse catalytic strategies available to manipulate the reactivity of the biindole core.

Table 4: Catalytic Transformations Involving Biindoles and Indoles

Reaction TypeCatalystSubstrate(s)Product TypeReference
Asymmetric Allylic AlkylationPalladiumIndoles and Allylic CarbonatesN-Alkylated Indoles stanford.edu
Oxidative DimerizationPalladiumN-Protected/Free Indoles3,3'-Biindoles rsc.org
2,3-DifunctionalizationCopperIndoles3-Halogenated 2,3'-Biindoles rsc.org
Electrophilic SubstitutionMolecular IodineIndoles and Indol-3-ylmethanolsDiindolylmethanes nih.gov
Gold(I)-catalyzed Redox TransformationGold(I)o-nitroalkynes and indoles2,3'-biindole (B3050619) derivatives researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1h,1 H 2,3 Biindole 2 ,3 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 1H,1'H-[2,3'-Biindole]-2',3-diol in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule. emerypharma.comipb.pt

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (multiplicity). emerypharma.com For this compound, one would expect to see distinct signals for the N-H protons of the indole (B1671886) rings, aromatic protons on the benzene (B151609) rings, and the methine protons at the stereocenters (C2' and C3). The hydroxyl (-OH) protons may appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The ¹³C NMR spectrum, often acquired with proton decoupling, shows single peaks for each unique carbon atom, revealing the total number of carbon environments in the molecule. magritek.com

2D NMR:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is crucial for identifying protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It would reveal the spin systems within the aromatic rings and confirm the connectivity between adjacent protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). emerypharma.comsdsu.edu HMBC is particularly vital for this molecule as it establishes the crucial connectivity between the two indole units via the C2-C3' bond. It would also show correlations from the hydroxyl protons to the C2' and C3 carbons, confirming the location of the diol functionality. youtube.com

NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding. researchgate.netrsc.org This is essential for determining the relative stereochemistry of the hydroxyl groups at the C2' and C3 positions. For example, a NOE correlation between the protons on C2' and C3 would suggest they are on the same face of the molecule (syn-diol), while its absence might suggest an anti-conformation.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
N1-H10.5 - 11.5 (s, br)-C2, C7a
N1'-H10.0 - 11.0 (s, br)-C2', C7a'
C2-~135-
C35.0 - 5.5 (d)~75C2, C3a, C4
3-OH5.5 - 6.5 (d, br)-C3, C2
C3a-~130-
C47.0 - 7.5 (m)~120C3, C5, C7a
C56.8 - 7.2 (m)~122C4, C6, C3a
C66.8 - 7.2 (m)~125C5, C7, C7a
C77.3 - 7.8 (m)~112C6, C3a
C7a-~137-
C2'5.2 - 5.7 (d)~80C3', C3a', C4'
2'-OH6.0 - 7.0 (d, br)-C2', C3'
C3'-~115-
C3a'-~128-
C4'7.1 - 7.6 (m)~121C2', C5', C7a'
C5'6.9 - 7.3 (m)~123C4', C6', C3a'
C6'6.9 - 7.3 (m)~126C5', C7', C7a'
C7'7.4 - 7.9 (m)~113C6', C3a'
C7a'-~136-

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. s=singlet, d=doublet, m=multiplet, br=broad.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ijcce.ac.iraps.org For this compound, these methods confirm the presence of key structural motifs. scifiniti.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of O-H stretching vibrations from the diol, likely broadened due to hydrogen bonding. N-H stretching vibrations from the indole rings are also expected in this region, typically around 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the sp³ C-H stretching from the chiral centers would be just below 3000 cm⁻¹. The region from 1650-1450 cm⁻¹ would contain multiple bands corresponding to C=C stretching vibrations of the aromatic rings. C-O stretching of the hydroxyl groups would give rise to strong bands in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. scifiniti.com Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum. The symmetric vibrations of the biindole core would be particularly Raman active. While O-H and N-H stretches are often weak in Raman spectra, their presence can still be confirmed.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
O-H Stretch (H-bonded)3500 - 3200IRStrong, Broad
N-H Stretch3400 - 3300IRMedium, Sharp
Aromatic C-H Stretch3100 - 3000IR, RamanMedium
Aliphatic C-H Stretch2950 - 2850IR, RamanMedium
Aromatic C=C Stretch1650 - 1450IR, RamanMedium to Strong
C-N Stretch1350 - 1250IRMedium
C-O Stretch (Alcohol)1200 - 1000IRStrong

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). ijcce.ac.ir For this compound (C₁₆H₁₄N₂O₂), HRMS would determine its exact mass, allowing for the unambiguous confirmation of its elemental composition.

Using an ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide further structural proof. Key fragmentation pathways would likely include:

Sequential loss of water molecules (H₂O, 18 Da) from the diol functionality.

Cleavage of the C2-C3' bond connecting the two indole moieties, leading to fragment ions corresponding to the individual indole units.

Interactive Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₆H₁₄N₂O₂
Exact Mass (Monoisotopic)266.1055
Expected [M+H]⁺ (m/z)267.1133
Expected [M+Na]⁺ (m/z)289.0953
Key Fragment Ion (m/z)[M+H - H₂O]⁺ = 249.1028
Key Fragment Ion (m/z)[M+H - 2H₂O]⁺ = 231.0922

X-Ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic-level precision. ijcce.ac.iraps.org If suitable crystals of this compound can be grown, this technique would provide definitive proof of its molecular structure. nih.gov

The analysis would yield precise data on:

Connectivity: Confirming the C2-C3' linkage between the indole rings.

Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule. mdpi.com

Stereochemistry: Unambiguously determining the relative (syn/anti) and absolute configuration of the stereocenters at C2' and C3.

Conformation: Revealing the preferred dihedral angle between the two indole rings in the solid state.

Intermolecular Interactions: Detailing the hydrogen bonding network involving the hydroxyl (OH) and amine (NH) groups, which dictates the crystal packing. mdpi.com

Interactive Table 4: Hypothetical Crystal Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1285
Z (Molecules per unit cell)4

Electronic Circular Dichroism (ECD) and Chiroptical Properties of Chiral Biindole Analogues

Since this compound possesses two stereocenters (C2' and C3), it is a chiral molecule and can exist as a pair of enantiomers. aps.org Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. aps.orgarxiv.org

The ECD spectrum of a chiral biindole analogue would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the biindole chromophore. nih.gov The specific pattern of these Cotton effects is a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (e.g., (2'R, 3S) or (2'S, 3R)) of a specific enantiomer can be determined. The chiroptical properties are highly sensitive to the spatial arrangement of the two indole chromophores and the stereochemistry of the diol, making ECD a powerful tool for stereochemical assignment in this class of compounds. nih.gov

Computational and Theoretical Studies of 1h,1 H 2,3 Biindole 2 ,3 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and optimizing the geometry of complex organic molecules like 1H,1'H-[2,3'-Biindole]-2',3-diol. By approximating the many-electron problem to one of electron density, DFT calculations offer a computationally efficient yet accurate means to predict molecular properties.

A critical aspect of understanding the electronic behavior of this compound is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's chemical reactivity, kinetic stability, and electronic absorption properties.

A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excitable, more polarizable, and more chemically reactive. In donor-acceptor systems, this gap is influenced by intramolecular charge transfer (ICT) from the electron-donating part to the electron-accepting part of the molecule. For biindole derivatives, the extent of π-electron delocalization across the two indole (B1671886) rings plays a significant role in defining the HOMO-LUMO gap. DFT calculations can precisely quantify the energies of the HOMO and LUMO, providing valuable insights into the molecule's electronic transitions and potential for applications in areas like organic electronics. The distribution of HOMO and LUMO electron densities reveals the regions of the molecule involved in electron donation and acceptance, respectively, further characterizing the nature of charge transfer interactions.

Table 1: Calculated Electronic Properties of a Biindole Derivative
ParameterValue (eV)
HOMO Energy-5.612
LUMO Energy-3.444
HOMO-LUMO Gap (ΔE)2.168

This table presents representative DFT-calculated values for a related biindole derivative to illustrate the typical energy levels and gap. The actual values for this compound may vary.

DFT calculations are also instrumental in predicting the spectroscopic properties of this compound, particularly its theoretical infrared (IR) spectrum. By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical IR spectrum can be generated. This predicted spectrum can then be compared with experimental IR data to confirm the molecular structure and the assignment of vibrational modes.

Each peak in the IR spectrum corresponds to a specific vibrational motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and intensities of these vibrations provide a unique "fingerprint" of the molecule. For this compound, key vibrational modes would include the N-H and O-H stretching frequencies, as well as vibrations associated with the indole rings. The accuracy of the predicted spectrum is dependent on the level of theory and basis set used in the DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound. This is particularly important for flexible molecules that can adopt multiple conformations in solution.

By simulating the molecule in a solvent environment, MD can reveal the preferred conformations and the transitions between them. This conformational analysis is crucial for understanding how the molecule might interact with biological targets. Furthermore, MD simulations are invaluable for studying ligand-target interactions. By placing the biindole diol in the active site of a protein, for example, MD can simulate the binding process, revealing key interactions, the stability of the complex, and any conformational changes induced in the target protein upon binding. These simulations provide atomic-level insights that are often difficult to obtain through experimental methods alone.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, including DFT, are essential for modeling the reaction mechanisms involving this compound. These computational techniques can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, understanding the synthesis of this biindole diol or its subsequent reactions can be greatly aided by quantum chemical modeling. By calculating the energies of various proposed reaction pathways, chemists can predict the most likely mechanism and optimize reaction conditions. This predictive power accelerates the discovery and development of new synthetic routes and chemical transformations.

In Silico Docking Studies with Molecular Targets

In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are employed to investigate its potential interactions with various biological targets, such as enzymes or receptors.

The process involves placing the 3D structure of the biindole diol into the binding site of a target protein and using a scoring function to evaluate the binding affinity of different poses. These studies can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The results of docking studies can provide valuable hypotheses about the molecule's mechanism of action and guide the design of more potent and selective analogs. For example, docking could reveal how the diol functionality and the biindole scaffold contribute to binding with a specific protein.

Mechanistic Biological Activity and Structure Activity Relationships of 1h,1 H 2,3 Biindole 2 ,3 Diol and Analogues

In Vitro Evaluation of Antimicrobial Activity

Bisindole alkaloids have been identified as a promising class of antimicrobial agents. The activity often varies based on the specific structure of the alkaloid, the linkage between the indole (B1671886) rings, and the nature of substitutions on the rings.

The bisindole scaffold has demonstrated significant antibacterial potential, with studies often reporting greater potency against Gram-positive bacteria compared to Gram-negative strains. nih.gov For instance, various bisindole compounds have shown strong activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. mdpi.com A study on bis-indole alkaloids isolated from the marine sponge Spongosorites calcicola, namely bromodeoxytopsentin, bromotopsentin, and spongotine A, confirmed their bactericidal effects against clinically relevant Gram-positive pathogens like MRSA. nih.gov These compounds were found to act by rapidly disrupting and permeabilizing the bacterial cell membrane. nih.gov

In contrast, the activity of some analogues, such as bis(indolyl-3-yl)phenylmethane, has been observed to be limited primarily to Gram-positive microbes. nih.gov However, certain bisindoles are also effective against Gram-negative bacteria. The alkaloids from Spongosorites calcicola were also bactericidal to the Gram-negative pathogen Vibrio parahaemolyticus. nih.gov Furthermore, some 5-nitro heteroaryl-containing bisindoles have exhibited significant activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. mdpi.com This suggests that specific substitutions can broaden the antibacterial spectrum of the bisindole core. Generally, bisindole-containing alkaloids exhibit higher biological activities than their monomeric indole counterparts. bohrium.com

Antibacterial Activity of Representative Bisindole Analogues
Compound/ClassBacterial StrainActivity (MIC, µg/mL)
Bisindole 65Staphylococcus aureus40
5-Nitro heteroaryl bisindoles (62a, 62c, 62e)Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative)Significant Activity (Specific MICs not detailed)
5-Nitro heteroaryl bisindoles (62a, 62c, 62e)Bacillus subtilis, Staphylococcus aureus (Gram-positive)Significant Activity (Specific MICs not detailed)
Bis(indol-3-yl)phenylmethaneGram-positive microbes32–256
Bis(indol-3-yl)phenylmethaneGram-negative bacteriaNo inhibition

The bisindole structure is also associated with potent antifungal properties. The marine alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine was evaluated for its ability to control and prevent fungal growth, demonstrating its potential as an antifungal agent. nih.gov Similarly, certain 5-nitro heteroaryl-containing bisindoles have shown significant activity against various fungi, including Candida albicans, Rhizopus oryzae, and Aspergillus niger. mdpi.com

Of particular relevance to the hydroxylated structure of 1H,1'H-[2,3'-Biindole]-2',3-diol are studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives. These compounds, which share the core bis-heterocyclic structure with a hydroxyl group at a key position, exhibited good to excellent in vitro antifungal activity against a panel of five major plant pathogenic fungi: Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Bipolaris maydis, and Colletotrichum gloeosporioides. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of both the 3-hydroxy-2-oxindole and indole rings is crucial for their antifungal effects. nih.gov For example, compound 3u from this class showed a 100% inhibition rate against R. solani at a concentration of 50 mg/L. nih.gov

Antifungal Activity of Representative Bisindole and Analogue Classes
Compound/ClassFungal StrainActivity
5-Nitro heteroaryl bisindolesCandida albicans, Rhizopus oryzae, Aspergillus nigerSignificant Activity
2,2-bis(6-bromo-3-indolyl)ethylamineVarious fungiEffective Control and Prevention of Fungal Growth
3-Indolyl-3-hydroxy oxindole derivatives (e.g., 3u)Rhizoctonia solani100% inhibition at 50 mg/L
Pyricularia oryzae, Botrytis cinerea, Bipolaris maydisGood to moderate activity

Assessment of Cytotoxic and Anti-proliferative Activity on Cellular Models

The parent compound, 2,3'-biindole (B3050619), has been synthesized and evaluated for its anti-proliferative and cytotoxic effects on several cancer cell lines. tubitak.gov.trresearchgate.net In vitro studies using a BrdU cell proliferation ELISA and lactate (B86563) dehydrogenase (LDH) cytotoxicity assays demonstrated that 2,3'-biindole significantly inhibits the proliferation of HeLa (human cervix carcinoma) and HT29 (human colon carcinoma) cells when compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). tubitak.gov.trresearchgate.net

The cytotoxic effects were found to be cell-line dependent. According to LDH assays, the cytotoxicity of 2,3'-biindole was high on HeLa and C6 (rat brain tumor) cell lines but low on HT29 cells. tubitak.gov.trresearchgate.net Notably, its cytotoxic activity was higher than that of 5-FU on both HeLa and C6 cell lines. researchgate.net The broader class of bisindole alkaloids is widely recognized for its anticancer potential, with many natural and synthetic derivatives showing potent activity against various cancer cell lines. nih.gov

In Vitro Cytotoxic and Anti-proliferative Activity of 2,3'-Biindole
Cell LineCancer TypeEffect of 2,3'-BiindoleComparison to 5-Fluorouracil (5-FU)
HeLaHuman Cervix CarcinomaSignificant proliferation inhibition; High cytotoxicityHigher cytotoxicity than 5-FU
HT29Human Colon CarcinomaSignificant proliferation inhibition; Low cytotoxicity-
C6Rat Brain TumorHigh cytotoxicityHigher cytotoxicity than 5-FU

Mechanistic studies into the anticancer action of 2,3'-biindole suggest a non-apoptotic mode of cell death. Investigations revealed that the compound did not cause DNA laddering in tested cells, a hallmark of apoptosis. tubitak.gov.trresearchgate.net Instead, it was found to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase, indicating that its anticancer potential may stem from antitopoisomerase activity rather than the induction of programmed cell death. tubitak.gov.trresearchgate.net

However, the mechanism of action can vary significantly among different bisindole analogues. For example, the marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) has been shown to be a potent inducer of apoptosis. nih.govnih.gov Its mechanism involves the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of the pro-apoptotic protein Bax. nih.gov This leads to the activation of caspases and subsequent cell death. nih.govnih.gov

The bisindole scaffold has also been linked to modulation of the cell cycle. The bisindole alkaloids Angustilongines M and A, isolated from Alstonia penangiana, were found to induce G0/G1 cell cycle arrest in HT-29 cells by promoting tubulin polymerization. acs.orgresearchgate.net Another bisindole alkaloid, Arcyriaflavin C, isolated from myxomycetes, exhibited cell cycle inhibition at both the G1 and G2/M phases. nih.gov These findings highlight the mechanistic diversity of the bisindole class, where the parent 2,3'-biindole acts via topoisomerase inhibition, while analogues can induce cell death through apoptosis or cell cycle arrest.

Enzyme Inhibition Studies and Molecular Target Identification

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov In the context of cancer, the upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the anti-tumor activity of T-cells and helps cancer cells evade immune surveillance. bpsbioscience.com Consequently, the inhibition of IDO1 and/or TDO is a validated and attractive strategy for cancer immunotherapy. nih.gov

The indole nucleus is a key pharmacophore in many known IDO1 inhibitors. nih.govnih.gov Natural products and their derivatives containing indole or related heterocyclic systems have been extensively investigated as sources for novel inhibitors. For instance, the indole-based natural product Brassinin and the complex alkaloid Tryptanthrin (indolo[2,1-b]quinazolin-6,12-dione) have been identified as IDO1 inhibitors. nih.gov Furthermore, compounds with a spiro-oxindole skeleton, which is structurally related to the hydroxylated biindole scaffold, have also demonstrated effective IDO1 inhibitory activity. nih.gov Given that the bisindole framework is composed of two indole units, it represents a rational scaffold for the design of IDO1/TDO inhibitors. The development of dual inhibitors that target both IDO1 and TDO is considered a particularly promising therapeutic approach to more completely block tryptophan degradation in the tumor microenvironment. ekb.eg

Inhibition of Bacterial Enzymes (e.g., UDP-N-acetylmuramatel-alanine ligase)

The enzyme UDP-N-acetylmuramate-L-alanine ligase, commonly known as MurC, is a crucial component in the bacterial cell wall biosynthesis pathway. nih.govebi.ac.uk It catalyzes the ATP-dependent addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramic acid (UNAM), an essential step in the formation of peptidoglycan, which provides structural integrity to the bacterial cell wall. ebi.ac.ukwikipedia.org Due to its essential role and absence in eukaryotes, the Mur ligase family, including MurC, represents an attractive target for the development of novel antibacterial agents. nih.gov

Bisindole alkaloids, a class of natural products to which this compound belongs, are known to exhibit a wide range of biological activities, including antimicrobial properties. mdpi.comnih.govscirp.org For instance, certain bisindole derivatives have demonstrated modest antibacterial activity against various pathogens like Bacillus subtilis and Staphylococcus aureus. mdpi.com However, specific studies detailing the direct inhibition of the MurC enzyme by this compound or its close analogues are not extensively documented in the current scientific literature. The general antibacterial effects of some bisindoles are attributed to mechanisms such as the inhibition of sortase A, a bacterial transpeptidase. nih.gov

Modulation of Two-Component Signal Transduction Systems (e.g., CpxRA)

Bacteria rely on two-component signal transduction systems (TCS) to sense and respond to environmental changes and stresses. mdpi.comnih.gov The CpxRA system is a well-characterized TCS in many Gram-negative bacteria that helps maintain cell envelope integrity. nih.gov It consists of the inner membrane sensor histidine kinase, CpxA, and the cytoplasmic response regulator, CpxR. mdpi.com When CpxA detects envelope stress, it autophosphorylates and subsequently transfers the phosphoryl group to CpxR, which then modulates the expression of a network of genes involved in stress response, virulence, and antibiotic resistance. nih.govfrontiersin.org

Recent research has identified the CpxA sensor kinase as a receptor for indole, the monomeric precursor of biindole compounds. nih.gov Studies on Edwardsiella piscicida have shown that exogenous indole can modulate the CpxRA system, affecting the expression of downstream target genes and influencing bacterial envelope integrity. nih.gov This established interaction between the fundamental indole scaffold and the CpxA sensor suggests a strong mechanistic basis for the potential of dimeric indole compounds, such as this compound and its analogues, to act as modulators of the CpxRA signaling pathway. By interacting with CpxA, these compounds could potentially alter bacterial stress responses and virulence.

Histone Deacetylase (HDAC) Enzyme Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. medchemexpress.comwikipedia.org This deacetylation process leads to chromatin condensation and repression of gene transcription. wikipedia.org Because dysregulation of HDAC activity is linked to various diseases, particularly cancer, HDAC inhibitors have emerged as a significant class of therapeutic agents. gsartor.org

The indole scaffold is a key structural feature in the design of various enzyme inhibitors. Notably, research has focused on developing dual inhibitors that target both Indoleamine 2,3-dioxygenase 1 (IDO1) and HDACs. nih.gov This strategy is based on the rationale that both pathways are involved in immune evasion by tumors. nih.gov The design of such dual-target agents, which often incorporate indole-based structures, highlights the recognized potential of this chemical motif to interact with the active sites of HDACs. nih.gov While direct experimental data on the HDAC inhibitory activity of this compound is limited, the established success of other indole-containing molecules as HDAC inhibitors provides a strong rationale for investigating biindole analogues as potential epigenetic modulators. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. eurekaselect.com For bisindole alkaloids, SAR studies have been instrumental in optimizing their therapeutic potential, particularly as antiviral and antibacterial agents. mdpi.comnih.gov These studies typically explore modifications at three key positions: the nature of the linkage between the two indole units, the substituents on the aromatic rings, and the groups attached to the indole nitrogen atoms.

Impact of Substituent Effects on Biological Activity

The type and position of substituents on the biindole core have a profound impact on biological activity. SAR studies have revealed several key trends:

Halogenation: The introduction of halogen atoms, particularly bromine, can enhance antibacterial potency. For example, SAR investigations of certain bisindole compounds revealed that the presence of a bromine atom at the 5-position of the indole ring was associated with strong activity against Francisella tularensis. mdpi.com

Aromatic Substituents: Modifications to benzyl (B1604629) groups attached to the indole core can fine-tune activity and selectivity. In one series of bisindole HIV inhibitors, adding a hydroxyl group to the benzyl ring was tolerated, while adding a methoxy (B1213986) group was detrimental to activity. nih.gov The placement of substituents is also critical; for example, in a series of indole-based analogues, placing heteroatom-containing substituents at the para-position of an N2-benzyl group improved tumor cell selectivity. mdpi.com

The following table summarizes SAR data for a series of 6-6' linked bisindole derivatives evaluated for their ability to inhibit HIV-1-mediated cell-cell fusion.

CompoundSubstituent (R) on N-benzyl groupEC50 (µM) nih.gov
Analogue 14-OH0.24
Analogue 24-OCH3>10
Analogue 33-OH0.29
Analogue 43-OCH31.5
Analogue 52-OH0.31
Analogue 62-OCH3>10

Conformational Analysis and Bioactivity Correlation

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation, as this determines its ability to bind to a specific biological target. Conformational analysis is therefore a critical tool for understanding and predicting bioactivity. nih.govresearchgate.net For biindole derivatives, the central C-C bond connecting the two indole rings allows for rotational flexibility, meaning the molecule can adopt various conformations in solution.

Potential Applications and Future Research Directions

Utility of 1H,1'H-[2,3'-Biindole]-2',3-diol in Rational Drug Design (Beyond Clinical Trials)

The indole (B1671886) nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and approved drugs. researchgate.netnih.gov The biindole motif, particularly the 2,3'-biindole (B3050619) core, is found in bioactive alkaloids like indirubin, which is known for its kinase inhibitory activity. rsc.org This inherent bioactivity makes this compound an attractive starting point for rational drug design.

Rational drug design efforts would focus on leveraging the compound's structural features to achieve high affinity and selectivity for specific biological targets. The two indole N-H groups and the two hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein binding sites. mdpi.com The extended aromatic system allows for π-π stacking interactions. Computational modeling and structure-based design can be employed to predict how modifications to the biindole core would influence binding. For instance, adding substituents to the benzene (B151609) rings could enhance potency or modulate pharmacokinetic properties. The goal is to design derivatives that can interact with targets implicated in diseases like cancer, where indole and bisindole compounds have already shown significant promise. mdpi.comresearchgate.netnih.gov

Role in Combinatorial Chemistry and Library Synthesis for Bioactive Scaffolds

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as libraries, which can then be screened for biological activity. umn.edu The this compound scaffold is an ideal core for building such libraries due to its multiple points for diversification.

The development of synthetic methods for indole and biindole derivatives allows for the creation of diverse libraries. derpharmachemica.comacs.orgderpharmachemica.comnih.gov Using the biindole diol as a central scaffold, chemists can introduce a wide array of chemical groups at several positions. The N-H positions of the indole rings can be alkylated or acylated, the hydroxyl groups can be esterified or etherified, and the aromatic rings can be functionalized through various C-H activation strategies. beilstein-journals.org This approach allows for the systematic exploration of the chemical space around the core structure, significantly increasing the probability of discovering novel bioactive molecules. nih.govnih.gov

Table 1: Potential Points of Diversification for Combinatorial Library Synthesis

Site of ModificationType of ReactionPotential Functional Groups to Introduce
Indole Nitrogen (N1, N1')Alkylation, Acylation, ArylationAlkyl chains, Benzyl (B1604629) groups, Acetyl groups, Phenyl rings
Diol Hydroxyls (C2', C3)Esterification, EtherificationAcetates, Benzoates, Methyl ethers, Silyl ethers
Aromatic RingsHalogenation, Nitration, Friedel-CraftsChloro, Bromo, Nitro, Acyl groups

Emerging Applications in Materials Science (e.g., π-Conjugated Systems)

The field of materials science is increasingly looking towards organic molecules for applications in electronics and optics. Compounds with extended π-conjugated systems, like biindoles, are of particular interest due to their electronic and photophysical properties. uninsubria.itunimib.it The this compound molecule, with its two conjugated indole rings, has potential as a building block for functional organic materials.

Studies on related biindole derivatives have demonstrated significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.netresearchgate.netconicet.gov.arcsic.es The NLO response is dependent on factors like the molecule's dipole moment and electronic structure. The asymmetric nature of the 2,3'-linkage and the presence of polar hydroxyl groups in this compound could lead to desirable electronic characteristics. Future research could focus on synthesizing polymers or thin films from this biindole and measuring their conductivity, charge-transport properties, and photoresponsiveness for potential use in organic light-emitting diodes (OLEDs), solar cells, or sensors.

Development of Novel Bioconjugates and Chemosensors

The inherent fluorescence of the indole ring system makes it an excellent platform for developing chemosensors. sjp.ac.lk Indole-based sensors have been successfully designed to detect a variety of analytes, including metal ions and anions, through mechanisms that modulate the fluorescence output upon binding. rsc.orgmdpi.comspectroscopyonline.com

The this compound structure is a prime candidate for creating novel chemosensors. The diol moiety can act as a binding site for specific ions or molecules through hydrogen bonding, while the biindole core serves as the fluorescent reporter. nih.gov By attaching specific recognition units to the scaffold, it could be tailored to detect biologically or environmentally important species. Furthermore, the reactive hydroxyl or nitrogen groups provide handles for bioconjugation, allowing the molecule to be linked to proteins, DNA, or other biomolecules to probe biological processes or for targeted delivery applications.

Unexplored Reactivity and Synthetic Opportunities

While methods for synthesizing the 2,3'-biindole core exist, the full reactive potential of this compound remains largely unexplored. researchgate.netresearchgate.net The presence of multiple distinct functional groups—including N-H, C-H, C-C, and C-O bonds—offers a rich landscape for chemical transformation.

Recent synthetic advances have provided several routes to the 2,3'-biindole scaffold, such as N-bromosuccinimide (NBS)-induced homo-coupling of indoles or copper-mediated difunctionalization. rsc.orgrsc.orgnih.govnih.gov These methods provide access to the core structure, which can then be further modified. researchgate.netwvu.edu Unexplored opportunities lie in the selective functionalization of the diol. For example, selective oxidation could yield various diketone or keto-alcohol derivatives, each with unique properties. The diol could also participate in cyclization reactions to form new heterocyclic rings fused to the biindole framework. Investigating the reactivity of the C-H bonds on the benzene portions of the molecule via modern cross-dehydrogenative coupling (CDC) reactions could also yield a host of novel derivatives with tailored properties. chim.it

Table 2: Selected Synthetic Methods for the 2,3'-Biindole Core

MethodReagentsKey FeaturesReference
NBS-induced Homo-couplingN-Bromosuccinimide (NBS), IndoleMild conditions, excellent regioselectivity. nih.gov, rsc.org
Copper-mediated DifunctionalizationCopper(II) Halide, IndoleForms C-C and C-X bonds in one step. rsc.org, nih.gov
Palladium-catalyzed Reductive Cyclization1,3-bis(2-nitroaryl)-1,3-butadienes, Pd catalyst, CODouble reductive N-heterocyclization. wvu.edu

Challenges and Perspectives in Biindole Chemistry Research

Despite the significant potential, research into this compound and related compounds faces several challenges. A primary hurdle is the synthesis. The direct coupling of indole often leads to a mixture of isomers (2,2'-, 3,3'-, and 2,3'-biindoles), making the regioselective synthesis of the desired asymmetric 2,3'-isomer difficult. rsc.orgrsc.org Developing robust and scalable synthetic routes that reliably produce the 2,3'-isomer is a key objective for the field.

Another significant challenge is controlling stereochemistry. pharmtech.com For substituted biindoles, axial chirality can arise due to restricted rotation around the C-C bond linking the two indole units, and the molecule itself has multiple stereocenters. The development of asymmetric synthetic methods to access single enantiomers is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. researchgate.netacs.org

Looking forward, the perspective for biindole chemistry is bright. Overcoming the current synthetic challenges will unlock the ability to systematically study the structure-activity and structure-property relationships of this class of compounds. rsc.org The continued development of new catalytic methods and a deeper understanding of the reactivity of the indole nucleus will undoubtedly lead to the discovery of new derivatives of this compound with important applications in medicine, materials science, and beyond. uninsubria.it

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 1H,1'H-[2,3'-Biindole]-2',3-diol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of biindole derivatives typically involves cross-coupling or oxidative dimerization of indole precursors. For example, GP8 (General Procedure 8) uses N-methyl indole under catalytic conditions, achieving 77% yield for a dimethyl-substituted analog . Optimization strategies include:

  • Varying catalysts (e.g., Pd-based vs. Cu-based systems).
  • Adjusting reaction time and temperature (e.g., 3 hours at room temperature vs. reflux).
  • Screening solvents (e.g., DMF for polar aprotic conditions).
    Monitoring progress via TLC (Rf = 0.40 in Pentane:EtOAc 9:1) ensures reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 7.22–7.82 ppm) and methyl groups (δ 3.84–3.93 ppm) for substituents. CDCl3 is preferred for solubility and spectral clarity .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 232.28 for C16H12N2) confirms molecular weight. Data tables (e.g., m/z 172, 268, 440) help identify fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, though not directly cited in evidence, is recommended for absolute configuration confirmation.

Q. How can researchers distinguish between natural and synthetic sources of biindole derivatives, and what analytical workflows are recommended?

  • Methodological Answer :

  • Compare isotopic ratios (e.g., 13C/12C) via isotope-ratio MS to identify natural vs. synthetic origins.
  • Screen marine extracts (e.g., Nocardiopsis spp.) for biindole scaffolds using LC-MS/MS, referencing marine-derived 3,3'-biindole as a structural analog .
  • Synthetics often lack trace biomarkers (e.g., brominated byproducts in marine samples).

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of biindole formation, particularly at the 2,3'-position?

  • Methodological Answer :

  • Use density functional theory (DFT) to model transition states and identify electronic/steric factors favoring 2,3'-coupling over 3,3' or 2,2' isomers.
  • Isotopic labeling (e.g., 2H or 15N) tracks proton transfer pathways during dimerization.
  • Compare experimental yields (e.g., 77% for 2,3'-biindole ) with computational activation energies to validate mechanisms.

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts or low yields in scaled-up syntheses?

  • Methodological Answer :

  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., over-oxidized indoles).
  • Scale-Up Adjustments : Optimize mixing efficiency and heat dissipation; microliter-scale reactors may outperform batch setups.
  • Replication : Cross-validate with alternative methods (e.g., electrochemical synthesis) to isolate protocol-dependent artifacts .

Q. How can enantiomeric resolution of this compound be achieved, given its stereochemical complexity?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/IPA gradients.
  • Derivatization : Convert diols to boronate esters for diastereomeric separation, followed by hydrolysis .
  • NMR with Chiral Shift Reagents : Eu(hfc)3 induces splitting of enantiomeric signals in 1H NMR .

Q. What computational tools are recommended for predicting the biological activity or photophysical properties of biindole derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens binding affinities to biological targets (e.g., kinases or GPCRs).
  • TD-DFT Calculations : Predict UV-vis absorption spectra (e.g., λmax for fluorescence applications).
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic profiles early in drug discovery.

Data Management & Validation

Q. How should researchers handle discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Recalculate theoretical shifts using software (e.g., ACD/Labs or MestReNova) with solvent and pH corrections.
  • Cross-reference with literature analogs (e.g., 1,1'-dimethyl-2,3'-biindole δ 7.82 ppm ).
  • Verify sample purity via HPLC (>95%) to exclude impurity-driven shifts.

Q. What are best practices for documenting synthetic procedures and spectral data to ensure reproducibility?

  • Methodological Answer :

  • Include detailed appendices with raw data (e.g., NMR FID files, MS spectra) and instrument parameters (manufacturer, software version) .
  • Use standardized templates for reporting yields, Rf values, and reaction conditions .
  • Publish crystallographic data in repositories like CCDC for peer validation.

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